molecular formula C15H13NO2 B12637954 3-(3-methoxy-5-methylphenoxy)Benzonitrile CAS No. 920036-13-1

3-(3-methoxy-5-methylphenoxy)Benzonitrile

Katalognummer: B12637954
CAS-Nummer: 920036-13-1
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: MDYQLAYZDMTULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-methoxy-5-methylphenoxy)Benzonitrile is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a methoxy-methylphenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-(3-methoxy-5-methylphenoxy)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxy-5-methylphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-(3-methoxy-5-methylphenoxy)Benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-methoxy-5-methylphenoxy)Benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-methoxy-5-methylphenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(3-methoxy-5-methylphenoxy)Benzonitrile can be compared with other similar compounds such as:

    3-methoxybenzonitrile: Lacks the methyl group on the phenoxy moiety.

    3-methylbenzonitrile: Lacks the methoxy group.

    3-(3-methoxyphenoxy)benzonitrile: Lacks the methyl group on the phenoxy moiety.

The presence of both methoxy and methyl groups in this compound contributes to its unique chemical properties and reactivity, distinguishing it from these similar compounds .

Eigenschaften

CAS-Nummer

920036-13-1

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

3-(3-methoxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c1-11-6-14(17-2)9-15(7-11)18-13-5-3-4-12(8-13)10-16/h3-9H,1-2H3

InChI-Schlüssel

MDYQLAYZDMTULR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.